2-(1,3-dioxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c17-10(15-13-14-5-6-20-13)7-16-11(18)8-3-1-2-4-9(8)12(16)19/h1-6H,7H2,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKDVCPAXUUMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328721 | |
| Record name | 2-(1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725988 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65919-36-0 | |
| Record name | 2-(1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide typically involves the reaction of isoindolinone derivatives with thiazole-containing compounds. One common method involves the condensation of 2-(1,3-dioxoisoindolin-2-yl)acetic acid with thiazole-2-amine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study synthesized various thiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain modifications on the thiazole ring enhanced anticancer potency.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 5.0 | Cancer Cell Line |
| Compound B | 7.5 | AChE |
| Compound C | 10.0 | Bacterial Strain |
Antimicrobial Properties
The antimicrobial activity of this compound has been explored, with findings suggesting effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The dioxoisoindoline structure may enhance this activity by interacting with microbial cell membranes.
Neuroprotective Effects
Compounds containing the thiazole moiety have been studied for their potential as acetylcholinesterase inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's disease. In vitro assays showed that some derivatives exhibited potent acetylcholinesterase inhibition, indicating potential therapeutic applications.
Case Study: Neuroprotective Activity
A series of derivatives were designed and synthesized to evaluate their anticonvulsant properties using maximal electroshock seizure tests. All tested compounds demonstrated protective effects against seizures, suggesting their potential utility in treating epilepsy.
In Silico Studies
In silico docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest strong interactions with acetylcholinesterase and potential anticancer targets through hydrogen bonding and hydrophobic interactions.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Observations :
- Polarity and Solubility : Hydrophilic substituents (e.g., -OH in 4c ) improve aqueous solubility, while lipophilic groups (e.g., -OCH₃ in 4d ) enhance membrane permeability .
- Bioactivity : Thiazole-containing analogs (e.g., target compound, 600138-14-5 ) are frequently associated with enzyme inhibition (MAO-B, AChE) due to thiazole's hydrogen-bonding capacity . Triazole-linked derivatives (e.g., 11c ) show broader antimicrobial activity .
- Synthetic Flexibility : The phthalimide core allows modular substitution, enabling rapid generation of analogs with varied pharmacological profiles .
Pharmacokinetic and Toxicity Profiles
- BBB Permeability : Phthalimide derivatives generally exhibit good blood-brain barrier (BBB) penetration, critical for CNS-targeted agents (e.g., MAO-B inhibitors) .
- Metabolic Stability : Saturated analogs (e.g., hexahydrophthalimides) show reduced CYP450-mediated oxidation compared to aromatic phthalimides .
- Toxicity : Thiazole-containing compounds (e.g., target compound) may carry hepatotoxicity risks, as seen in related benzothiazole derivatives .
Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide (CAS No. 65919-36-0) is a synthetic organic molecule known for its diverse biological activities. Its structure includes a dioxoisoindoline moiety and a thiazole ring, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H9N3O3S
- Molecular Weight : 287.29 g/mol
- IUPAC Name : 2-(1,3-dioxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide
Biological Activity Overview
Research indicates that 2-(1,3-dioxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide exhibits various biological activities, including:
-
Anticonvulsant Activity :
- A study synthesized derivatives of this compound and evaluated their anticonvulsant properties using the maximal electroshock seizure (MES) test and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure models. The results showed that these derivatives provided significant protection against seizures, suggesting potential use in epilepsy treatment .
-
Anticancer Potential :
- A series of phthalimide-based derivatives were synthesized and tested for their cytotoxic effects against cancer cell lines. The findings indicated that these compounds could act as inhibitors of 15-lipoxygenase-1, an enzyme implicated in cancer progression, thereby showcasing their anticancer potential .
- Antimicrobial Activity :
The biological effects of 2-(1,3-dioxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways relevant to disease processes, such as lipoxygenases in cancer .
- CNS Activity : The anticonvulsant effects suggest interaction with neurotransmitter systems or ion channels in the central nervous system .
Table 1: Summary of Biological Activities
Case Study: Anticonvulsant Evaluation
A specific study focused on the synthesis of various derivatives based on the isoindolinone structure and their evaluation for anticonvulsant activity. The results indicated that modifications to the thiazole moiety significantly influenced the efficacy of these compounds in seizure models, highlighting the importance of structural optimization in drug design .
Case Study: Anticancer Mechanism
In another investigation, derivatives were tested for their ability to inhibit 15-lipoxygenase-1 activity. These studies employed both in vitro assays on cancer cell lines and molecular docking simulations to elucidate binding interactions, confirming the potential of these compounds as therapeutic agents against certain cancers .
Q & A
Basic: What are the standard synthetic routes for 2-(1,3-dioxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide?
Answer:
The compound is typically synthesized via two primary routes:
- Route 1: Refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with aryl maleimides in glacial acetic acid for 2 hours, followed by recrystallization (yields ~70–85%) .
- Route 2: Carbodiimide-mediated coupling of 2-aminothiazole with substituted phenylacetic acids (e.g., 2,6-dichlorophenylacetic acid) in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent .
Key Steps: TLC monitoring, solvent selection (acetic acid or dichloromethane), and recrystallization (methanol/acetone mixtures) are critical for purity .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
Optimization strategies include:
- Solvent Selection: Glacial acetic acid enhances electrophilic reactivity in Route 1, while dichloromethane minimizes side reactions in Route 2 .
- Catalyst Use: Triethylamine in Route 2 improves coupling efficiency by neutralizing HCl byproducts .
- Temperature Control: Reflux (100–110°C) in Route 1 vs. low-temperature (273 K) stirring in Route 2 to prevent decomposition .
- Purification: Sequential washing with water/ethanol and recrystallization from methanol:acetone (1:1) achieves >95% purity .
Basic: What spectroscopic and crystallographic methods validate the compound’s structure?
Answer:
- 1H/13C NMR: Confirms proton environments (e.g., thiazole NH at δ 10–12 ppm) and carbonyl resonances (170–175 ppm) .
- IR Spectroscopy: Detects C=O stretches (1650–1750 cm⁻¹) and NH vibrations (3200–3400 cm⁻¹) .
- X-ray Crystallography: Reveals dihedral angles (e.g., 79.7° between thiazole and dichlorophenyl rings) and hydrogen-bonded dimerization (N—H···N interactions) .
Advanced: How can contradictions in biological activity data be resolved?
Answer: Contradictions often arise from assay variability or pharmacokinetic differences. Mitigation strategies:
- Orthogonal Assays: Compare enzyme inhibition (e.g., acetylcholinesterase) with cell-based viability assays .
- Solubility Adjustments: Use DMSO or cyclodextrin complexes to ensure consistent bioavailability .
- Metabolic Profiling: LC-MS/MS analysis identifies active metabolites that may influence potency .
Advanced: What computational approaches predict the compound’s target interactions?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., penicillin-binding proteins via thiazole-acetamide motifs) .
- MD Simulations: GROMACS assesses binding stability (e.g., RMSD < 2 Å over 100 ns for 9c in ) .
- QSAR Modeling: Correlates substituent effects (e.g., electron-withdrawing groups on isoindolinone) with activity .
Advanced: How do crystal packing interactions influence stability and solubility?
Answer:
- Hydrogen Bonding: N—H···N bonds (2.8–3.0 Å) form R₂²(8) motifs, enhancing thermal stability (m.p. 409–491 K) .
- π–π Stacking: Thiazole-thiazole interactions (3.7 Å) reduce aqueous solubility but improve crystallinity .
- C—H···π Contacts: Stabilize polymorphic forms, requiring solvent screening for reproducible crystallization .
Basic: What are the key structural motifs linked to biological activity?
Answer:
- Thiazole Ring: Essential for antimicrobial activity (e.g., S1 interactions in penicillin-binding proteins) .
- Isoindolinone Moiety: Enhances anti-inflammatory effects via COX-2 inhibition .
- Substituent Effects: Electron-withdrawing groups (e.g., nitro) on aryl rings improve antipyretic activity .
Advanced: How to design analogs to improve metabolic stability?
Answer:
- Bioisosteric Replacement: Substitute thiazole with oxazole to reduce CYP450-mediated oxidation .
- Prodrug Strategies: Introduce ester groups (e.g., ethyl acetates) for delayed hydrolysis in vivo .
- Halogenation: Fluorine at para positions blocks metabolic hydroxylation .
Basic: What are the safety considerations for handling this compound?
Answer:
- Toxicity: Avoid inhalation (LD₅₀ > 500 mg/kg in rodents) and use fume hoods for synthesis .
- Storage: Stable at 2–8°C in amber vials; sensitive to light and humidity .
Advanced: How to troubleshoot low yields in large-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
